Cas no 1624628-39-2 (2-fluoro-1-(2-methylphenyl)ethan-1-ol)

2-Fluoro-1-(2-methylphenyl)ethan-1-ol is a fluorinated aromatic alcohol with a methyl substituent on the phenyl ring, offering unique reactivity due to the combined presence of fluorine and a hydroxyl group. The fluorine atom enhances electrophilic properties, making it valuable in synthetic chemistry for constructing complex fluorinated intermediates. The ortho-methyl group influences steric and electronic effects, potentially improving selectivity in coupling or substitution reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated analogs are sought for their metabolic stability and bioactivity. Its well-defined structure ensures reproducibility in fine chemical synthesis, making it a reliable building block for specialized applications.
2-fluoro-1-(2-methylphenyl)ethan-1-ol structure
1624628-39-2 structure
Product Name:2-fluoro-1-(2-methylphenyl)ethan-1-ol
CAS No:1624628-39-2
MF:C9H11FO
MW:154.181446313858
CID:4609623
PubChem ID:84716563
Update Time:2025-05-19

2-fluoro-1-(2-methylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, α-(fluoromethyl)-2-methyl-
    • 2-fluoro-1-(2-methylphenyl)ethan-1-ol
    • Inchi: 1S/C9H11FO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6H2,1H3
    • InChI Key: ADDKLAMXTGXPOX-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1C)(O)CF

2-fluoro-1-(2-methylphenyl)ethan-1-ol Pricemore >>

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Additional information on 2-fluoro-1-(2-methylphenyl)ethan-1-ol

Compound CAS No. 1624628-39-2: 2-Fluoro-1-(2-Methylphenyl)Ethan-1-Ol

The compound with CAS No. 1624628-39-2, commonly referred to as 2-fluoro-1-(2-methylphenyl)ethan-1-ol, is a structurally unique organic compound that has garnered attention in various scientific and industrial applications. This compound belongs to the class of fluoroalcohols, which are known for their distinct chemical properties and versatility in chemical reactions. The fluorine atom in its structure contributes significantly to its reactivity and selectivity in various chemical transformations.

The molecular structure of 2-fluoro-1-(2-methylphenyl)ethan-1-ol consists of a phenyl ring substituted with a methyl group at the para position, a hydroxyl group (-OH), and a fluorine atom attached to the same carbon atom. This arrangement creates a steric environment that influences its physical and chemical properties. The compound is characterized by its high boiling point due to the strong hydrogen bonding capability of the hydroxyl group, making it suitable for use in high-temperature applications.

Recent studies have highlighted the potential of fluoroalcohols like this compound in drug discovery and development. The presence of the fluorine atom enhances the lipophilicity of the molecule, which is a desirable property for improving drug bioavailability. Additionally, the hydroxyl group provides sites for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological activities.

In terms of synthesis, 2-fluoro-1-(2-methylphenyl)ethan-1-ol can be prepared via various routes, including nucleophilic substitution reactions and catalytic hydrogenation. Researchers have explored the use of transition metal catalysts to optimize reaction conditions, leading to higher yields and better selectivity. These advancements have made the compound more accessible for large-scale production and application in industries such as pharmaceuticals, agrochemicals, and specialty chemicals.

The compound's ability to participate in multiple types of chemical reactions has also been leveraged in materials science. For instance, it has been used as a precursor in the synthesis of advanced polymers and coatings with tailored properties. Its reactivity under specific conditions allows for the creation of materials with improved mechanical strength, thermal stability, and resistance to environmental factors.

In conclusion, CAS No. 1624628-39-2, or 2-fluoro-1-(2-methylphenyl)ethan-1-ol, is a versatile compound with a wide range of applications across different scientific domains. Its unique structure and functional groups make it an invaluable tool in modern chemistry, driving innovation in drug development, materials science, and beyond.

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